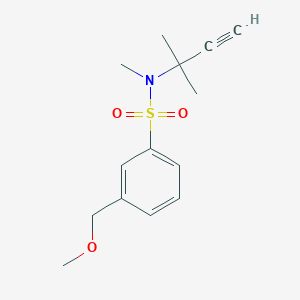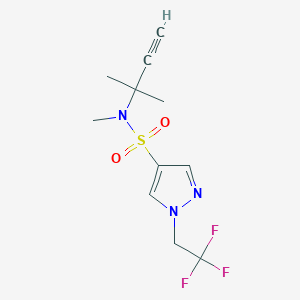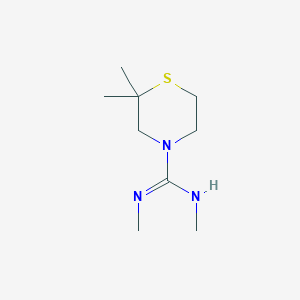
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that is used in scientific research for various purposes. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline in lab experiments include its synthetic availability and its potential applications in medicinal chemistry. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to evaluate the potential toxicity of this compound.
3. Studies to evaluate the efficacy of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases.
4. Studies to develop new derivatives of this compound with improved potency and selectivity.
5. Studies to evaluate the pharmacokinetic properties of this compound in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It has been studied for its anticancer and anti-inflammatory properties, and it has been found to have biochemical and physiological effects in vitro. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline involves the reaction between 2-ethylsulfonyl aniline and 2-methyl-2-morpholin-4-ylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline has potential applications in scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases.
Properties
IUPAC Name |
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-22(19,20)15-8-6-5-7-14(15)17-13-16(2,3)18-9-11-21-12-10-18/h5-8,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZUVTANWIHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC(C)(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)


![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
